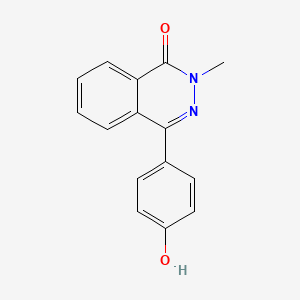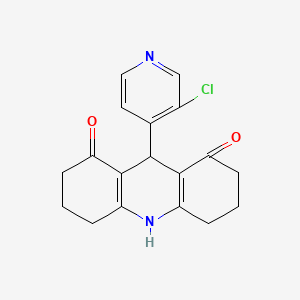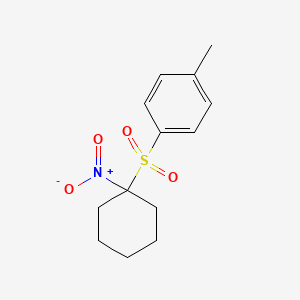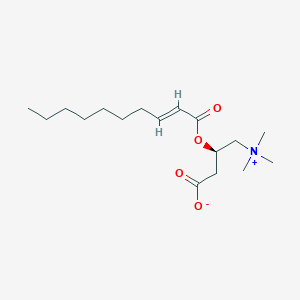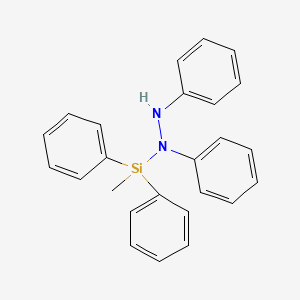
1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine is a unique organosilicon compound characterized by the presence of both hydrazine and silyl groupsIts molecular formula is C25H24N2Si, and it has a molecular weight of 380.569 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine typically involves the reaction of diphenylmethylsilyl chloride with 1,2-diphenylhydrazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as Grignard reagents or organolithium compounds.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with unique properties.
Biological Studies: It may be used in the study of biological systems and mechanisms due to its unique chemical structure.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of 1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine involves its interaction with various molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The hydrazine moiety can act as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diphenylhydrazine: Lacks the silyl group, making it less stable and reactive.
Diphenylmethylsilyl Chloride: Contains the silyl group but lacks the hydrazine moiety.
Azo Compounds: Similar in structure but differ in the presence of the azo group instead of the hydrazine moiety.
Uniqueness
1,2-Diphenyl-1-((diphenyl)methylsilyl)hydrazine is unique due to the combination of the silyl and hydrazine groups in a single molecule. This dual functionality provides enhanced stability and reactivity, making it a valuable reagent in various chemical reactions and applications.
Propiedades
Número CAS |
18858-85-0 |
|---|---|
Fórmula molecular |
C25H24N2Si |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
1-[methyl(diphenyl)silyl]-1,2-diphenylhydrazine |
InChI |
InChI=1S/C25H24N2Si/c1-28(24-18-10-4-11-19-24,25-20-12-5-13-21-25)27(23-16-8-3-9-17-23)26-22-14-6-2-7-15-22/h2-21,26H,1H3 |
Clave InChI |
WFPQAKUNKIYWLZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N(C3=CC=CC=C3)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


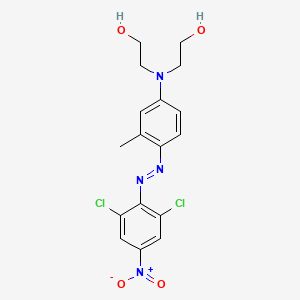
![2,4-Diphenylbenzo[h]quinazoline](/img/structure/B11942993.png)
![4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11942995.png)
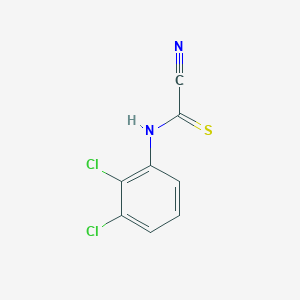


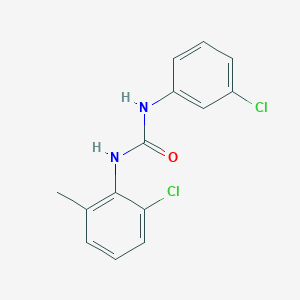

![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)
